Histamine H3 Receptor (H3R) Binding Affinity: 2-(4-(Morpholinomethyl)phenyl)acetic acid Kd 1.35 nM in BRET Assay
2-(4-(Morpholinomethyl)phenyl)acetic acid demonstrates sub-nanomolar binding affinity for human recombinant H3R expressed in HEK293T cells with a dissociation constant (Kd) of 1.35 nM as measured by furimazine substrate-based bioluminescence resonance energy transfer (BRET) assay [1]. In contrast, standard H3R reference antagonists such as thioperamide exhibit Kd/Ki values in the 4-60 nM range depending on assay conditions, while pitolisant (tiprolisant) demonstrates Ki values of approximately 0.16-5 nM across various H3R assays [2]. The compound additionally shows affinity for mouse H4R (Kd: 31 nM) and human H4R (Kd: 9.16 nM) [3]. Notably, no head-to-head comparison data are available in the published literature; the thioperamide and pitolisant comparator values are derived from cross-study references.
| Evidence Dimension | Binding affinity (dissociation constant, Kd) for human histamine H3 receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Thioperamide (H3R antagonist): Kd/Ki = 4-60 nM (literature reference range); Pitolisant: Ki = 0.16-5 nM (literature reference range) |
| Quantified Difference | Target compound falls within the high-affinity range of established H3R ligands; precise fold-difference cannot be calculated due to cross-study variability |
| Conditions | Human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells; furimazine substrate; BRET assay; 30 min incubation |
Why This Matters
The 1.35 nM Kd value positions this compound among high-affinity H3R binders, making it suitable for use as a positive control or reference standard in H3R-targeted screening campaigns where nanomolar potency is required.
- [1] BindingDB. Entry BDBM50538677 (CHEMBL4635634). Kd: 1.35 nM at human H3R. Assay Description: Binding affinity to human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells measured after 30 mins by furimazine substrate based BRET assay. View Source
- [2] Schwartz JC. The histamine H3 receptor: from discovery to clinical trials with pitolisant. Br J Pharmacol. 2011;163(4):713-721. Thioperamide Ki reference values. View Source
- [3] BindingDB. Entry BDBM50538677 (CHEMBL4635634). Kd values: mouse H4R = 31 nM; human H4R = 9.16 nM. View Source
